

In-Depth Technical Guide: Spectroscopic Characterization of tert-Butyl 4-Methoxybenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-methoxybenzoate*

CAS No.: 833-79-4

Cat. No.: B3057649

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Executive Summary

In modern organic synthesis and drug development, the tert-butyl ester is a ubiquitous protecting group and structural motif due to its robust stability against nucleophiles and basic conditions, coupled with its facile orthogonal deprotection under mildly acidic conditions. **tert-Butyl 4-methoxybenzoate** (also known as tert-butyl p-anisate) serves as a highly functionalized building block in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, field-proven guide to the synthesis, isolation, and rigorous spectroscopic validation (NMR, IR, MS) of **tert-butyl 4-methoxybenzoate**. By detailing the causality behind experimental choices and the mechanistic origins of spectral signals, this guide serves as an authoritative reference for researchers requiring high-fidelity analytical data [1][1].

Chemical Identity and Properties

Before initiating synthetic or analytical workflows, establishing the baseline physicochemical properties of the target analyte is critical for anticipating chromatographic behavior and ionization potential[1].

Property	Value
IUPAC Name	tert-Butyl 4-methoxybenzoate
Molecular Formula	C ₁₂ H ₁₆ O ₃
Molecular Weight	208.25 g/mol
Monoisotopic Mass	208.1099 Da
CAS Registry Number	833-79-4
SMILES	<chem>CC(C)(C)OC(=O)C1=CC=C(C=C1)OC</chem>

Synthesis and Experimental Workflow

To acquire pristine spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The Steglich esterification is the industry standard for synthesizing sterically hindered tert-butyl esters from their corresponding carboxylic acids.

Steglich Esterification Protocol

Mechanistic Rationale: The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent. However, the steric bulk of tert-butanol severely retards the nucleophilic attack on the intermediate O-acylisourea. To prevent the deleterious 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is subsequently trapped by tert-butanol.

- **Preparation:** In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.3 M.
- **Reagent Addition:** Add tert-butanol (1.5 eq) and DMAP (0.1 eq). Stir until a homogenous solution is achieved.
- **Thermal Control:** Cool the reaction vessel to 0 °C using an ice-water bath. **Causality:** Lowering the thermal energy suppresses the activation barrier for the unwanted 1,3-

rearrangement pathway, ensuring the O-acylisourea intermediate remains available for DMAP activation.

- Coupling: Slowly add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.
- Reaction Progression: Allow the system to warm to ambient temperature and stir for 12 hours. The reaction is self-validating; the formation of an insoluble white precipitate—dicyclohexylurea (DCU)—acts as a visual indicator of successful coupling.
- Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to protonate and partition DMAP into the aqueous layer), saturated NaHCO₃ (to deprotonate and remove unreacted starting acid), and brine.
- Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate).



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Figure 1: Standard experimental workflow for the synthesis and spectroscopic validation.

High-Resolution Spectroscopic Data

The following spectral data represents the purified >99% compound, validated against primary literature standards [2][2].

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the definitive map of the molecule's electronic environment. The data below was acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)[3]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.93	Doublet (d)	8.8	2H	Ar-H (ortho to C=O)
6.88	Doublet (d)	8.8	2H	Ar-H (ortho to OMe)
3.84	Singlet (s)	-	3H	-OCH ₃

| 1.58 | Singlet (s) | - | 9H | -C(CH₃)₃ |

Mechanistic Insight: The aromatic region exhibits a classic AA'BB' spin system (often simplified as an AB quartet), which is the absolute hallmark of a para-disubstituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group via resonance, which shields the adjacent ortho protons, pushing them upfield to 6.88 ppm. Conversely, the ester carbonyl is an electron-withdrawing group, deshielding its ortho protons and shifting them downfield to 7.93 ppm[3].

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)[2]

Chemical Shift (δ , ppm)	Carbon Type	Assignment
165.7	Quaternary (C=O)	Ester Carbonyl
163.0	Quaternary (Ar-C)	Ar-C-OMe
131.4	Methine (Ar-CH)	Ar-CH (ortho to C=O, 2C)
124.5	Quaternary (Ar-C)	Ar-C-COOtBu
113.4	Methine (Ar-CH)	Ar-CH (ortho to OMe, 2C)
80.5	Quaternary (Aliphatic)	-C(CH ₃) ₃
55.3	Methyl (Aliphatic)	-OCH ₃

| 28.2 | Methyl (Aliphatic) | -C(CH₃)₃ (3C) |

Infrared Spectroscopy (IR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy confirms the presence of key functional groups through their vibrational modes[2].

Table 3: Key IR Vibrational Frequencies (Film/Neat)[3]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Feature
2979, 2936	Medium	C-H stretch	Aliphatic tert-butyl & methoxy groups
1702	Strong	C=O stretch	Conjugated ester carbonyl
1607, 1510	Medium	C=C stretch	Aromatic ring breathing
1253, 1162	Strong	C-O stretch	Ester and ether linkages

| 849, 775 | Strong | C-H bend (oop) | para-Disubstituted benzene |

Mechanistic Insight: Standard aliphatic esters typically exhibit a C=O stretch around 1735 cm⁻¹. However, in **tert-butyl 4-methoxybenzoate**, the carbonyl is conjugated with the electron-rich aromatic ring. This conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower frequency (1702 cm⁻¹)[3].

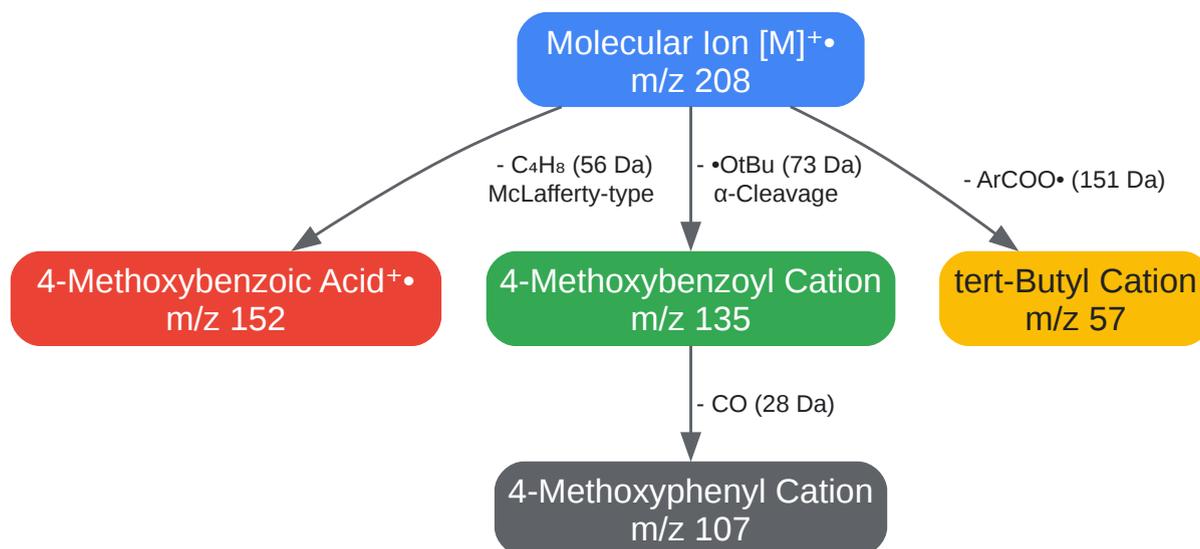
Mass Spectrometry (MS)

Electron Ionization (EI, 70 eV) mass spectrometry provides structural confirmation through predictable fragmentation pathways driven by the relative stability of the resulting carbocations and radicals[4].

Table 4: Key EI-MS Fragments[4]

m/z	Relative Abundance	Ion Assignment	Fragmentation Mechanism
208	Low	$[M]^+$	Molecular Ion
152	Medium	$[M - C_4H_8]^+$	Loss of isobutene (McLafferty-type)
135	High	$[M - \bullet OtBu]^+$	α -Cleavage (Acylium ion formation)
107	Medium	$[M - \bullet OtBu - CO]^+$	Loss of carbon monoxide from acylium

| 57 | Base Peak (100%) | $[C_4H_9]^+$ | tert-Butyl cation formation |



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Figure 2: Proposed EI-MS fragmentation pathway of **tert-butyl 4-methoxybenzoate**.

References

- National Center for Biotechnology Information (PubChem). "**tert-Butyl 4-methoxybenzoate** - CID 12493228." PubChem Database. URL:[[Link](#)]

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Sources

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